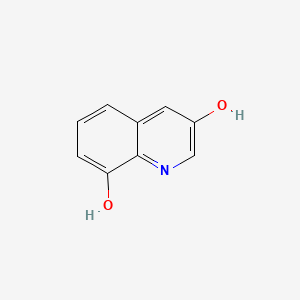
Jineol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Jineol, also known as quinoline-3,8-diol, is a cytotoxic alkaloid isolated from the centipede Scolopendra subspinipes . It has been found to exhibit significant antibacterial potential against selected foodborne pathogens, specifically Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621 . In addition, it has shown modest cytotoxic activity in vitro against the growth of human tumor cell lines .
Mode of Action
This compound interacts with its targets by functioning as an uncompetitive inhibitor . It exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities, increasing release of potassium (K+) ions, and 260 nm materials against both the tested pathogens, E. coli O157:H7 and S. aureus KCTC-1621 . Moreover, changes in the cell wall morphology of these cells treated with this compound further confirm its inhibitory potential .
Biochemical Pathways
This compound affects the melanogenesis pathway in melan-a cells . It significantly inhibits mushroom tyrosinase activity and markedly inhibits melanin production and intracellular tyrosinase activity in these cells . Furthermore, it abolishes the expressions of tyrosinase, TYRP-1, TYRP-2, and MITF, thereby blocking melanin production .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and melanin production. It exhibits significant antibacterial effects, as evidenced by the reduction in bacterial cell viabilities . In addition, it markedly inhibits melanin production in melan-a cells .
Analyse Biochimique
Biochemical Properties
Jineol has been found to interact with various enzymes and proteins, influencing biochemical reactions. For instance, it has demonstrated significant antibacterial effects, suggesting its role as an effective antimicrobial agent
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit melanogenesis in melan-a cells . It also exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. For instance, it has been found to stimulate MAP-kinase (ERK1/2 and p38) phosphorylation and the proteolytic degradation pathway, leading to the degradations of MITF and tyrosinase, and to suppress the productions of melanin .
Temporal Effects in Laboratory Settings
It has been found to exhibit significant, concentration-dependent antioxidant effects .
Dosage Effects in Animal Models
Its significant antibacterial and anti-melanogenic effects suggest potential therapeutic applications .
Metabolic Pathways
As a quinoline derivative, it is likely to be involved in various biochemical reactions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Jineol peut être synthétisé par diverses réactions chimiques. Une méthode courante implique la réaction du 2-acétamido-3-méthoxybenzaldéhyde avec le benzyloxyéthanal en présence d'hydroxyde de sodium et d'éthanol . Le produit obtenu est ensuite soumis à une hydrogénation en utilisant du palladium sur carbone (Pd/C) comme catalyseur pour produire la 3-hydroxy-8-méthoxyquinoléine, qui est ensuite transformée pour obtenir le this compound .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'extraction à partir de sources naturelles, telles que le scolopendre Scolopendra subspinipes mutilans . Le processus d'extraction comprend une extraction par solvant suivie d'une purification par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Jineol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de la quinoléine.
Réduction : La réduction du this compound peut produire des dérivés d'hydroquinoléine.
Substitution : Le this compound peut participer à des réactions de substitution pour former divers dérivés fonctionnalisés.
Réactifs et conditions courants
Oxydation : Dichromate de pyridinium dans le chlorure de méthylène.
Réduction : Gaz hydrogène en présence d'un catalyseur Pd/C.
Substitution : Hydroxyde de sodium dans l'éthanol.
Principaux produits formés
Oxydation : Dérivés de la quinoléine.
Réduction : Dérivés d'hydroquinoléine.
Substitution : Dérivés fonctionnalisés de la quinoléine.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés de la quinoléine.
Médecine : Agent thérapeutique potentiel pour le traitement des infections bactériennes et des troubles de la pigmentation de la peau
Industrie : Utilisé dans le développement d'agents antimicrobiens pour la conservation des aliments.
Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples mécanismes :
Action antibactérienne : Le this compound perturbe l'intégrité de la paroi cellulaire bactérienne, entraînant une lyse et une mort cellulaires.
Activité antioxydante : Le this compound agit comme un inhibiteur non compétitif de la tyrosinase, réduisant la production de mélanine et l'activité intracellulaire de la tyrosinase.
Applications De Recherche Scientifique
Jineol has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Un analogue structurel du Jineol avec des propriétés antibactériennes similaires.
Hydroquinoléine : Une forme réduite de la quinoléine avec des propriétés chimiques distinctes.
8-Hydroxyquinoléine : Un autre dérivé avec une activité antimicrobienne notable.
Unicité du this compound
Le this compound se distingue par ses propriétés antibactériennes et antioxydantes duales, ce qui en fait un composé polyvalent pour diverses applications . Sa capacité à inhiber l'activité de la tyrosinase et la production de mélanine met également en évidence son potentiel dans le traitement des troubles de la pigmentation de la peau .
Propriétés
IUPAC Name |
quinoline-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFDIZIHMFYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170540 | |
| Record name | Jineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178762-28-2 | |
| Record name | 3,8-Quinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178762-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178762282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-3,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JINEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4DD1DY9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




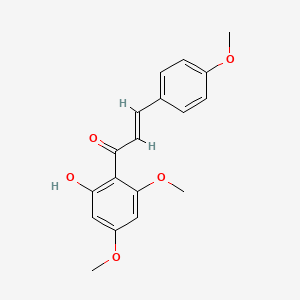




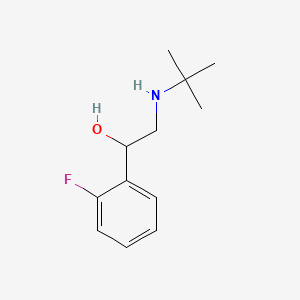
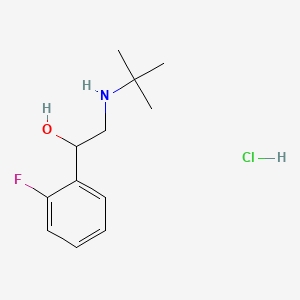

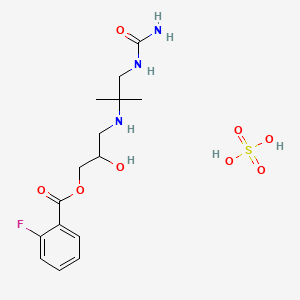
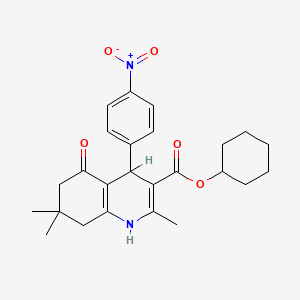

![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)
